![molecular formula C18H24N4O2S B296219 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. These include exploring its potential as a therapeutic agent for various diseases, optimizing its synthesis process, and investigating its mechanism of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The initial step involves the reaction of 4-cyclohexyl-5-methyl-1,2,4-triazole-3-thiol with 4-methoxyphenylacetyl chloride in the presence of a base. This reaction leads to the formation of the intermediate product, which is then further reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has made it a promising candidate for various scientific research applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Eigenschaften
Molekularformel |
C18H24N4O2S |
---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H24N4O2S/c1-13-20-21-18(22(13)15-6-4-3-5-7-15)25-12-17(23)19-14-8-10-16(24-2)11-9-14/h8-11,15H,3-7,12H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
TYMXAVZKGKNQFY-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)NC3=CC=C(C=C3)OC |
Löslichkeit |
46.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.